![molecular formula C18H19ClN2O6S2 B2381664 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 900135-99-1](/img/structure/B2381664.png)
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide” is a chemical compound with the molecular formula C17H17ClN2O4S . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide” consists of a benzamide core with chloro, methylsulfonyl, and morpholin-4-ylsulfonyl substituents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.846 Da . It has a density of 1.4±0.1 g/cm³, and its molar refractivity is 95.6±0.4 cm³ . The compound has 6 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 4 freely rotating bonds . The compound has an ACD/LogP of 2.62 and an ACD/LogD (pH 5.5) of 2.58 .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors, including similar compounds, demonstrated nanomolar half maximal inhibitory concentration (IC50) values against carbonic anhydrase isoenzymes hCA I, II, IV, and XII, indicating potential applications in treating conditions like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Antidepressant Synthesis
Donskaya et al. (2004) described the synthesis of an original domestic antidepressant, befol, from compounds including similar structures, suggesting its role in the development of new antidepressant drugs (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Molecular Structure Analysis
Remko et al. (2010) prepared and analyzed the molecular structure of aromatic sulfonamides, including similar compounds, providing insights into their conformational behavior and potential interactions with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Antimicrobial Activity
Oliveira et al. (2015) investigated the antimicrobial and modulating activity of sulfonamide compounds, including those with similar structures, against multidrug-resistant strains of bacteria and fungi, showcasing their potential in combating antibiotic-resistant infections (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Prodrug Forms for Enhanced Solubility
Larsen et al. (1988) explored the potential of N-acyl derivatives of model sulfonamides, including structures resembling the given compound, as prodrug forms to enhance water solubility and bioavailability, indicating applications in improving drug delivery (Larsen, Bundgaard, & Lee, 1988).
Wirkmechanismus
Target of Action
Sulfonamide derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activities . They are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway .
Mode of Action
Sulfonamide derivatives are known to inhibit dhfr . DHFR is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting DHFR, sulfonamides prevent the synthesis of nucleotides, thereby inhibiting DNA replication in cells .
Biochemical Pathways
The compound likely affects the tetrahydrofolate synthesis pathway due to its inhibition of DHFR . This results in a decrease in the availability of tetrahydrofolate, a crucial co-factor for the synthesis of nucleotides. This, in turn, inhibits DNA replication, affecting cell growth and proliferation .
Result of Action
The result of the compound’s action would likely be the inhibition of cell growth and proliferation due to its inhibition of DHFR and the subsequent decrease in nucleotide synthesis . This could potentially make the compound effective against rapidly proliferating cells, such as cancer cells .
Eigenschaften
IUPAC Name |
4-chloro-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S2/c1-28(23,24)15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)29(25,26)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMIEAJXLHHPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.